molecular formula C14H15NO3S B14490717 4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide CAS No. 65109-76-4

4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide

Cat. No.: B14490717
CAS No.: 65109-76-4
M. Wt: 277.34 g/mol
InChI Key: KYPAWYJQFXGFCO-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide typically involves the reaction of 4-methylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylphenol is replaced by the sulfonyl chloride group, forming the sulfonamide linkage .

Industrial Production Methods

Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the reaction . Additionally, the combination of reagents such as hydrogen peroxide and thionyl chloride can be used for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid metabolism, such as dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(4-methylphenoxy)benzene-1-sulfonamide is unique due to the presence of both a phenoxy and a sulfonamide group, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and other biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

65109-76-4

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

4-methyl-N-(4-methylphenoxy)benzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-11-3-7-13(8-4-11)18-15-19(16,17)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3

InChI Key

KYPAWYJQFXGFCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)ONS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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